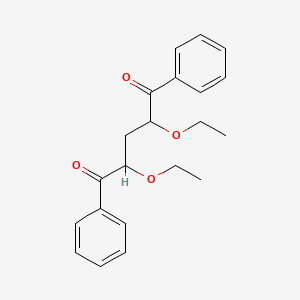

2,4-Diethoxy-1,5-diphenylpentane-1,5-dione

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-diethoxy-1,5-diphenylpentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-24-18(20(22)16-11-7-5-8-12-16)15-19(25-4-2)21(23)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWQUYDUBYFVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C(=O)C1=CC=CC=C1)OCC)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformational Analysis of 2,4 Diethoxy 1,5 Diphenylpentane 1,5 Dione

Tautomerism and Isomeric Considerations

Conformational Dynamics of the Ethoxy and Phenyl Substituents

Without any published data, it is impossible to provide a scientifically accurate and informative article that adheres to the requested structure and content.

It is important to distinguish the requested compound from structurally similar molecules that have been documented. For instance, research is available for "(E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one" mdpi.comresearchgate.netst-andrews.ac.uk. However, this is a dienone with a conjugated system of double bonds, which confers significantly different chemical and physical properties compared to the saturated pentane-1,5-dione backbone of the requested compound. Information regarding this dienone cannot be extrapolated to describe 2,4-Diethoxy-1,5-diphenylpentane-1,5-dione.

Similarly, data on related compounds such as "1,5-diphenylpentane-2,4-dione" and "1,5-diphenyl-1,5-pentanedione" are available but are not relevant as they lack the crucial 2,4-diethoxy substituents that would fundamentally alter the molecule's structure, stereochemistry, and conformational behavior.

Reaction Mechanisms and Chemical Transformations Involving 2,4 Diethoxy 1,5 Diphenylpentane 1,5 Dione

Mechanistic Investigations of 2,4-Diethoxy-1,5-diphenylpentane-1,5-dione Formation

The formation of this compound is proposed to proceed through the ethoxylation of a suitable precursor, most likely an α,β-unsaturated ketone. A plausible starting material is benzylideneacetophenone (chalcone) or a related derivative, which can undergo a Michael addition reaction.

The primary pathway for the formation of the title compound is the conjugate addition of an ethoxide ion to an α,β-unsaturated dicarbonyl precursor. A likely precursor is 1,5-diphenylpenta-1,4-dien-3-one. The reaction would proceed in two sequential Michael additions.

The mechanism for the initial ethoxylation of a precursor like benzylideneacetophenone involves the following steps:

Deprotonation: A strong base, such as sodium ethoxide, deprotonates ethanol (B145695) to generate the ethoxide nucleophile.

Nucleophilic Attack: The ethoxide ion attacks the β-carbon of the α,β-unsaturated ketone. This is a classic Michael addition reaction. bohrium.com

Enolate Formation: The attack of the nucleophile leads to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate is protonated by a proton source, typically the solvent (ethanol), to yield the ethoxylated product.

A subsequent α-ethoxylation would lead to the final product. This could potentially occur via the formation of an enolate at the α-position followed by reaction with an electrophilic source of ethoxy group, though this is a less common pathway. A more plausible route to the 2,4-diethoxy product involves a precursor that already contains one ethoxy group or is susceptible to a second Michael addition.

The formation of this compound involves the creation of two new stereocenters at the C2 and C4 positions. The stereochemical outcome of the reaction is highly dependent on the catalyst and reaction conditions employed.

Stereoselectivity: The relative orientation of the two ethoxy groups (syn or anti) is a critical aspect of the synthesis. The use of chiral catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. acs.orgresearchgate.net Organocatalysts, such as chiral amines or thioureas, can activate the α,β-unsaturated system towards nucleophilic attack in a stereocontrolled manner. researchgate.netmdpi.com Metal-based catalysts, for instance, complexes of nickel or other transition metals with chiral ligands, can also effectively control the stereochemical outcome of Michael additions. ub.edu

The diastereoselectivity of the reaction (the formation of diastereomers) is influenced by steric and electronic factors in the transition state. The choice of solvent and temperature can also play a significant role in favoring the formation of one diastereomer over another.

Regioselectivity: In the context of the formation of this compound from a precursor like 1,5-diphenylpenta-1,4-dien-3-one, the regioselectivity of the ethoxide addition is directed by the electrophilicity of the β-carbons of the conjugated system. The reaction is expected to proceed regioselectively to yield the 1,5-dicarbonyl compound.

The following table summarizes the potential influence of various factors on the synthesis:

| Factor | Influence on the Reaction |

| Catalyst | Can control both the rate and the stereoselectivity (enantio- and diastereoselectivity) of the ethoxylation. Chiral catalysts are crucial for asymmetric synthesis. |

| Base | A strong base like sodium ethoxide is required to generate the nucleophile. The nature and concentration of the base can affect the reaction rate and potentially the selectivity. |

| Solvent | The polarity and protic nature of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate and stereochemical outcome. |

| Temperature | Lower temperatures generally favor higher stereoselectivity by reducing the kinetic energy of the system and allowing for more ordered transition states. |

Reactivity of the Dicarbonyl Moiety and Ethoxy Groups

The chemical reactivity of this compound is dictated by the presence of two ketone functionalities and two ether linkages. These groups can undergo a variety of chemical transformations.

The carbonyl carbons of the ketone groups are electrophilic and thus susceptible to attack by nucleophiles. escholarship.org Nucleophilic addition to one or both ketone groups can lead to a range of products.

Common nucleophilic addition reactions include:

Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would result in the formation of 1,5-diphenyl-2,4-diethoxypentane-1,5-diol.

Grignard Reactions: Addition of Grignard reagents (RMgX) would lead to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the ketone groups into alkene functionalities.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) would yield cyanohydrins. escholarship.org

The stereochemistry of these addition reactions is an important consideration. The approach of the nucleophile to the carbonyl carbon can be influenced by the existing stereocenters at the C2 and C4 positions, potentially leading to diastereoselective product formation. nih.gov

The ethoxy groups in this compound are benzylic ethers, which have characteristic reactivity.

Ether Cleavage: Benzylic ethers are susceptible to cleavage under various conditions. organic-chemistry.org

Acidic Cleavage: Strong acids can protonate the ether oxygen, making it a good leaving group and facilitating cleavage.

Reductive Cleavage (Hydrogenolysis): A common method for cleaving benzylic ethers is catalytic hydrogenation, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. youtube.com This reaction is generally mild and selective.

Oxidative Cleavage: Oxidizing agents can also be used to cleave benzylic ethers. organic-chemistry.orgnih.gov

Trans-etherification: In the presence of another alcohol and an acid or metal catalyst, the ethoxy groups could potentially be exchanged in a trans-etherification reaction. Iron-catalyzed transetherification of benzylic ethers has been reported.

The 1,5-dicarbonyl functionality in this compound makes it a valuable precursor for the synthesis of cyclic compounds, particularly five- and six-membered rings.

Intramolecular Aldol (B89426) Condensation: Under basic or acidic conditions, the compound can undergo an intramolecular aldol condensation. libretexts.orglibretexts.org Deprotonation at an α-carbon can generate an enolate that can then attack the other carbonyl group. For a 1,5-diketone, this typically leads to the formation of a six-membered ring, a cyclohexenone derivative. libretexts.org However, the substitution pattern at the 2 and 4 positions will influence the feasibility and outcome of this reaction.

Formation of Heterocycles: 1,5-Diketones are well-known precursors for the synthesis of various heterocyclic compounds. For example, reaction with ammonia (B1221849) or primary amines can lead to the formation of dihydropyridine (B1217469) or pyridine (B92270) derivatives. Reaction with hydrazine (B178648) can yield diazepine (B8756704) derivatives.

The following table outlines some potential cyclization products:

| Reactant(s) | Reaction Type | Potential Product |

| Base or Acid | Intramolecular Aldol Condensation | Substituted Cyclohexenone |

| Ammonia/Amines | Condensation | Substituted Dihydropyridine/Pyridine |

| Hydrazine | Condensation | Substituted Diazepine |

Role of this compound as a Synthetic Intermediate

1,5-Dicarbonyl compounds are versatile intermediates in organic synthesis, primarily due to their ability to undergo intramolecular cyclization reactions to form a variety of cyclic structures. The specific substitution pattern of this compound suggests its potential as a precursor to highly functionalized cyclic systems.

The carbon skeleton of this compound is well-suited for the construction of six-membered rings through intramolecular reactions. The most common of these is the intramolecular aldol condensation. Under basic or acidic conditions, an enolate can be formed at one of the α-carbons (C2 or C4), which can then attack the other carbonyl group. Subsequent dehydration would lead to the formation of a cyclohexenone derivative.

For instance, treatment with a base could lead to the formation of a six-membered ring, which upon elimination of water, would yield a substituted cyclohexenone. Such cyclic ketones are valuable intermediates in the synthesis of natural products and other complex organic molecules. The presence of the ethoxy and phenyl groups would be expected to influence the course of these cyclization reactions and the stability of the resulting products.

Furthermore, 1,5-dicarbonyl compounds are known precursors for the synthesis of pyridines via condensation with ammonia or its derivatives, followed by oxidation. youtube.com This transformation, known as the Hantzsch pyridine synthesis or a related variant, could potentially be applied to this compound to generate a highly substituted pyridine ring, a common motif in pharmaceuticals and agrochemicals.

The general reactivity of 1,5-dicarbonyl compounds in forming polycyclic systems is illustrated by their use in tandem reactions, such as Michael-aldol sequences, which can rapidly build molecular complexity.

While there is no direct evidence of this compound being involved in known biosynthetic pathways, 1,5-dicarbonyl moieties are found as substructures in various natural products, particularly those derived from polyketide biosynthesis. Polyketide synthases (PKSs) construct complex carbon chains through sequential Claisen condensations of acetate (B1210297) and propionate (B1217596) units, which can lead to the formation of 1,3- and 1,5-dicarbonyl intermediates. These intermediates then undergo enzyme-catalyzed cyclizations and further modifications to produce a vast array of natural products, including macrolides, polyethers, and aromatic compounds.

The structural features of this compound, specifically the 1,5-dicarbonyl relationship and the oxygenation pattern, are reminiscent of intermediates in certain biosynthetic pathways. However, the presence of phenyl groups suggests a potential link to a mixed shikimate-polyketide pathway. The investigation into the biosynthesis of natural products with similar substitution patterns could provide insights into the potential role of analogous 1,5-dicarbonyl compounds in nature. The study of biosynthetic pathways often relies on isotopic labeling studies and the isolation of enzymatic machinery. nih.gov

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity of the dicarbonyl compound and the selectivity of its transformations are significantly influenced by the electronic and steric properties of its substituents. In this compound, the phenyl and ethoxy groups play a crucial role in directing the outcomes of its reactions.

The phenyl groups, being bulky, will exert significant steric hindrance around the carbonyl carbons (C1 and C5). This can affect the approach of nucleophiles and the conformational preferences of the molecule. Electronically, the phenyl groups are electron-withdrawing through induction but can be electron-donating or withdrawing through resonance, depending on the reaction type. This electronic influence will affect the electrophilicity of the carbonyl carbons.

The ethoxy groups at the C2 and C4 positions are electron-donating through resonance and electron-withdrawing through induction. Their presence will influence the acidity of the adjacent α-hydrogens. The inductive effect of the ethoxy group will increase the acidity of the protons at C2 and C4, facilitating enolate formation.

The interplay of these steric and electronic effects can be summarized as follows:

| Substituent | Position(s) | Steric Effect | Electronic Effect | Impact on Reactivity |

| Phenyl | C1, C5 | High | Electron-withdrawing (inductive), variable (resonance) | Hinders nucleophilic attack at carbonyls; modulates carbonyl electrophilicity. |

| Ethoxy | C2, C4 | Moderate | Electron-donating (resonance), electron-withdrawing (inductive) | Increases acidity of α-hydrogens; influences enolate stability and nucleophilicity. |

This table is generated based on general principles of organic chemistry as direct experimental data for the specific compound is not available.

Stereoselectivity is also a key consideration, as reactions at the chiral centers (C2 and C4) can lead to the formation of different stereoisomers. For instance, in an intramolecular aldol condensation, the relative stereochemistry of the newly formed stereocenters in the cyclic product will be influenced by the conformation of the transition state. The bulky phenyl and ethoxy groups will play a significant role in dictating the preferred transition state geometry to minimize steric interactions.

In intermolecular reactions, such as a Michael addition to an activated alkene, the approach of the enolate of this compound to the electrophile will be influenced by the existing stereocenters, potentially leading to diastereoselective product formation. The principles of Felkin-Anh and Cram's rule could be invoked to predict the stereochemical outcome of nucleophilic additions to the carbonyl groups.

The following table outlines potential transformations and the expected influence of substituents on selectivity:

| Reaction Type | Potential Outcome | Regioselectivity Issues | Stereoselectivity Issues |

| Intramolecular Aldol Condensation | Substituted cyclohexenone | Formation of enolate at C2 vs. C4. | Diastereoselectivity in the formation of new stereocenters in the ring. |

| Michael Addition (as nucleophile) | 1,5-dicarbonyl adduct | Formation of enolate at C2 vs. C4. | Diastereoselective addition to the Michael acceptor. |

| Hantzsch-type Pyridine Synthesis | Substituted pyridine | Not applicable in the core cyclization. | Not typically a primary concern. |

This table presents hypothetical scenarios based on the known reactivity of 1,5-dicarbonyl compounds.

An extensive search for scientific literature and computational data on the chemical compound "this compound" has revealed a significant lack of available research. To date, there are no published theoretical and computational studies that would provide the specific information required to populate the requested article outline.

The detailed analysis requested, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics simulations, is highly specific and requires dedicated computational chemistry research. Unfortunately, this level of investigation has not been performed or made publicly available for this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. The necessary data for geometry optimization, energy calculations, electronic properties, chemical reactivity descriptors, intramolecular interactions, charge distribution, and conformational sampling does not exist in the current body of scientific literature.

Any attempt to create the requested content would necessitate speculating or using data from different molecules, which would violate the core instruction to focus solely on this compound and maintain scientific accuracy.

Below is the list of compounds that were to be included in the article, as per the instructions.

Theoretical and Computational Chemistry of 2,4 Diethoxy 1,5 Diphenylpentane 1,5 Dione

Molecular Dynamics and Conformational Sampling

Simulations to Understand Conformational Preferences and Flexibility

Computational simulations are essential tools for exploring the conformational landscape of a molecule. Methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to identify stable conformers and the energy barriers between them. For a molecule like 2,4-Diethoxy-1,5-diphenylpentane-1,5-dione, with its flexible pentane (B18724) backbone and rotatable ethoxy and phenyl groups, a thorough conformational analysis would be necessary to understand its three-dimensional structure and how that influences its properties. Such studies, however, have not been specifically published for this compound.

Analysis of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. Computational models, such as implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent simulations (e.g., molecular dynamics), can be used to study these effects. These analyses would reveal how the conformational preferences of this compound might change in different solvents, which is crucial for understanding its behavior in solution. At present, there is no available research detailing such an analysis for this specific dione (B5365651).

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand electronic properties.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies for Comparative Analysis

Density Functional Theory (DFT) is a powerful method for accurately predicting NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). d-nb.infoopenaccesspub.org These predictions are invaluable for interpreting experimental spectra and assigning signals to specific atoms and vibrational modes within the molecule. For this compound, such calculations would help to elucidate its structural features. However, no studies containing these specific computational predictions have been found.

Calculation of Linear Polarizability (α) and First-Order Hyperpolarizability (β) for Non-Linear Optical Properties

The non-linear optical (NLO) properties of a molecule are determined by its response to an applied electric field, quantified by the linear polarizability (α) and the first-order hyperpolarizability (β). openaccesspub.org Computational calculations of these parameters can predict a molecule's potential for use in NLO applications. Research into the NLO properties of this compound through these computational means has not been identified in the current body of scientific literature.

Advanced Computational Modeling of Intermolecular Interactions

Understanding how molecules interact with each other is fundamental to predicting their macroscopic properties, such as crystal packing and bulk behavior.

Interaction Energy Calculations between Molecules

The strength and nature of intermolecular interactions can be quantified by calculating the interaction energy between two or more molecules. These calculations, often performed using high-level quantum mechanical methods, can identify and characterize non-covalent interactions like hydrogen bonds and van der Waals forces. openaccesspub.org Such computational studies are crucial for understanding the condensed-phase behavior of this compound, but specific research on this topic is currently unavailable.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method rooted in density functional theory that is instrumental in identifying and visualizing non-covalent interactions (NCIs) within and between molecules. This technique examines the relationship between the electron density (ρ) and its gradient (∇ρ) to reveal subtle interactions that govern molecular conformation and stability. The analysis generates 3D isosurfaces that map regions of hydrogen bonding, van der Waals forces, and steric repulsion, which are color-coded to indicate the nature and strength of these interactions. Typically, blue isosurfaces signify strong attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red denotes repulsive steric clashes.

While a specific RDG analysis for this compound is not available in the current literature, the structural motifs of this compound—namely the phenyl rings, ethoxy groups, and the pentane-1,5-dione backbone—allow for a theoretical exploration of the expected non-covalent interactions.

Expected Non-Covalent Interactions in this compound:

Based on its molecular structure, this compound is likely to exhibit a variety of intramolecular non-covalent interactions that influence its conformational preferences. These interactions would primarily include:

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are plausible. The oxygen atoms of the ethoxy and carbonyl groups can act as hydrogen bond acceptors for nearby C-H bonds of the phenyl rings or the pentane backbone. These interactions, though weak, can collectively play a role in stabilizing specific conformations. In an RDG plot, these would appear as small, bluish-green isosurfaces.

Steric Repulsion: Significant steric hindrance is expected between the bulky phenyl and ethoxy groups, particularly if they are in close proximity. These repulsive interactions will be a key factor in determining the molecule's three-dimensional structure, forcing it to adopt conformations that minimize these clashes. RDG analysis would represent these steric repulsions as red-colored isosurfaces.

Hypothetical RDG Analysis Findings:

A computational study employing RDG analysis on this compound would likely reveal a complex interplay of these non-covalent interactions. The resulting data could be summarized in a table format to quantify the characteristics of the identified interaction regions.

| Interaction Type | Interacting Groups | Expected sign(λ₂)ρ Value | RDG Isosurface Color |

| Van der Waals | Phenyl-Phenyl (π-π stacking) | Near zero | Green |

| Van der Waals | Alkyl-Alkyl/Aryl-Alkyl | Near zero | Green |

| Weak Hydrogen Bond | C-H (phenyl) ··· O (carbonyl) | Slightly negative | Bluish-Green |

| Weak Hydrogen Bond | C-H (alkyl) ··· O (ethoxy) | Slightly negative | Bluish-Green |

| Steric Repulsion | Phenyl-Ethoxy | Positive | Red |

| Steric Repulsion | Ethoxy-Ethoxy | Positive | Red |

This table is a hypothetical representation of expected RDG analysis results based on the chemical structure of this compound and general principles of non-covalent interactions.

The sign(λ₂)ρ term in the table is a descriptor derived from the second eigenvalue of the electron density Hessian, which helps to differentiate between attractive (negative values) and repulsive (positive values) interactions.

Advanced Spectroscopic Characterization Techniques for 2,4 Diethoxy 1,5 Diphenylpentane 1,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of organic compounds. For 2,4-Diethoxy-1,5-diphenylpentane-1,5-dione, advanced NMR techniques can provide information beyond simple structural confirmation.

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical properties of a compound. Given the flexibility of the pentane (B18724) backbone and the presence of rotatable phenyl and ethoxy groups, this compound is a candidate for exhibiting polymorphism. Solid-state NMR (ssNMR) is particularly well-suited for studying polymorphism as it is sensitive to the local environment of each nucleus. acs.orgresearchgate.net

Different polymorphs would likely present distinct ¹³C ssNMR spectra due to differences in crystal packing and molecular conformation. nih.gov Variations in the isotropic chemical shifts of the carbonyl, methine, and ethoxy carbons could be indicative of different packing arrangements. For instance, the chemical shifts of the phenyl carbons could be influenced by intermolecular π-π stacking interactions, which would vary between polymorphs.

Cross-polarization magic-angle spinning (CP/MAS) experiments would be central to such a study, enhancing the signal of the less abundant ¹³C nuclei. By comparing the ssNMR data of different crystalline forms, it is possible to identify and characterize distinct polymorphic structures. nih.govacs.org

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shift Data for Two Polymorphs of this compound.

| Carbon Atom | Polymorph A (δ, ppm) | Polymorph B (δ, ppm) |

|---|---|---|

| C=O | 198.5 | 200.1 |

| C-2/C-4 (CH) | 85.2 | 86.5 |

| C-3 (CH₂) | 45.8 | 45.1 |

| O-CH₂ | 65.1 | 64.7 |

| CH₃ | 15.3 | 15.6 |

| Phenyl C-ipso | 135.0 | 136.2 |

| Phenyl C-ortho | 128.9 | 129.5 |

| Phenyl C-meta | 128.2 | 128.7 |

Dynamic NMR for Conformational Exchange Processes

The flexible nature of this compound suggests that it can adopt multiple conformations in solution. Dynamic NMR (DNMR) techniques are ideal for studying the kinetics of these conformational exchange processes. youtube.comlibretexts.org Rotations around the C-C bonds of the pentane chain and the C-O bonds of the ethoxy groups can lead to different conformers that may interconvert on the NMR timescale.

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange is slow, distinct signals for different conformers might be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single time-averaged signal at the fast exchange limit.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational change can be calculated. This provides valuable information about the energy barriers to bond rotation and the relative stability of different conformers. copernicus.org

Table 2: Illustrative Dynamic NMR Data for Conformational Exchange in a Hypothetical System Similar to this compound.

| Nucleus | Low Temperature (ppm) | High Temperature (ppm) | Coalescence Temp. (K) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| ¹H (C-2/C-4) | 4.10, 4.25 | 4.18 | 298 | ~60 |

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations and is highly sensitive to molecular structure and bonding.

Attenuated Total Reflectance (ATR-IR) and Raman Microscopy for Material Characterization

Attenuated Total Reflectance (ATR-IR) and Raman microscopy are powerful, non-destructive techniques for characterizing the material properties of solid samples. photothermal.commt.com For this compound, these methods can be used to identify the compound, confirm the presence of key functional groups, and study its crystalline state.

The ATR-IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) stretching vibrations, typically in the region of 1680-1720 cm⁻¹. spectroscopyonline.comspectroscopyonline.comlibretexts.org The C-O stretching of the ethoxy groups would also be prominent. researchgate.net Raman spectroscopy, being complementary to IR, would provide information on the non-polar bonds, such as the C-C backbone and the aromatic rings. mt.com

Raman microscopy allows for spatially resolved analysis, which would be invaluable for studying crystal morphology, identifying different polymorphic forms within a sample, and detecting impurities or defects. americanpharmaceuticalreview.com The combination of ATR-IR and Raman provides a comprehensive vibrational fingerprint of the material. researchgate.netualberta.ca

Table 3: Expected Vibrational Bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (ATR-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| C-H stretch (aromatic) | 3050-3100 | 3050-3100 |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=O stretch | 1690-1710 (strong) | 1690-1710 (weak) |

| C=C stretch (aromatic) | 1580-1600 | 1580-1600 (strong) |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis and Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal by several orders of magnitude, enabling the detection of molecules at very low concentrations. nih.govwikipedia.org This would be particularly useful for the trace analysis of this compound in various matrices. nih.govmetrohm.com

By adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold), the electromagnetic field is enhanced, leading to a much stronger Raman signal. youtube.com The SERS spectrum can also provide information about the orientation of the molecule on the surface, as the enhancement is greatest for vibrational modes perpendicular to the surface. uc.pt For this compound, the interaction of the aromatic rings with the metal surface would likely lead to a significant enhancement of the ring breathing modes.

X-ray Photoelectron Spectroscopy (XPS) and Core-Level Binding Energy Analysis for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. stanford.eduipfdd.de

For this compound, XPS would confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s core levels would provide detailed information about the chemical environment of these atoms. nih.gov The C 1s spectrum could be deconvoluted into components corresponding to C-C/C-H bonds in the aliphatic chain and aromatic rings, C-O bonds of the ethoxy groups, and C=O bonds of the ketone functionalities. azom.com Similarly, the O 1s spectrum would show distinct peaks for the oxygen atoms in the ether linkages and the carbonyl groups. semanticscholar.orgresearchgate.net

The binding energies are sensitive to the oxidation state and local chemical environment of the atom, making XPS a powerful tool for surface characterization. arxiv.orgacs.org

Table 4: Predicted Core-Level Binding Energies for this compound.

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-O | ~286.5 |

| C 1s | C=O | ~288.0 |

| O 1s | C-O-C | ~532.8 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Resolution and Stereochemical Assignment

The stereochemistry of this compound is of significant interest due to the presence of chiral centers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques that could be employed for the chiral resolution and absolute configuration assignment of its enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A hypothetical CD spectrum for an enantiomer of this compound would exhibit positive or negative Cotton effects at specific wavelengths corresponding to its electronic transitions. The mirror-image spectrum would be observed for its corresponding enantiomer.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect, can be correlated with the absolute configuration of the chiral centers. For a comprehensive stereochemical assignment, experimental CD and ORD data would be compared with quantum chemical calculations.

Table 1: Hypothetical Chiroptical Data for Enantiomers of this compound

| Spectroscopic Technique | Parameter | (+)-Enantiomer | (-)-Enantiomer |

| Circular Dichroism (CD) | Wavelength (nm) | 280 | 280 |

| Molar Ellipticity (deg·cm²/dmol) | +15,000 | -15,000 | |

| Optical Rotatory Dispersion (ORD) | Wavelength (nm) | 589 (D-line) | 589 (D-line) |

| Specific Rotation (°) | +45 | -45 |

Note: The data in this table is illustrative and not based on experimental results.

Transient Absorption and Fluorescence Spectroscopy for Excited State Dynamics

The photophysical properties and excited-state dynamics of this compound could be investigated using transient absorption and fluorescence spectroscopy. These techniques provide insights into the processes that occur after the molecule absorbs light, such as internal conversion, intersystem crossing, and fluorescence.

Upon excitation with a laser pulse, transient absorption spectroscopy monitors the changes in absorbance of the sample over time, allowing for the detection and characterization of short-lived excited states. The decay kinetics of these transient species can provide information about their lifetimes and the pathways of de-excitation.

Fluorescence spectroscopy would reveal information about the emissive properties of the molecule. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the radiative decay process from the first excited singlet state back to the ground state.

Table 2: Potential Excited State Properties of this compound

| Property | Symbol | Potential Value |

| Absorption Maximum | λabs | ~270 nm |

| Fluorescence Emission Maximum | λem | ~350 nm |

| Fluorescence Quantum Yield | Φf | 0.1 - 0.3 |

| Fluorescence Lifetime | τf | 1 - 5 ns |

| Transient Absorption Maximum | λTA | ~450 nm |

| Excited State Lifetime | τTA | 100 ps - 10 ns |

Note: These values are hypothetical and serve as a guide for potential experimental investigation.

Further research employing these advanced spectroscopic techniques is necessary to fully elucidate the chiroptical properties and excited-state dynamics of this compound.

Synthesis and Study of Derivatives and Analogues of 2,4 Diethoxy 1,5 Diphenylpentane 1,5 Dione

Systematic Synthesis of Substituted 1,5-Diphenylpentane-1,5-dione Analogues

The synthesis of analogues based on the 1,5-diphenylpentane-1,5-dione framework is a systematic process involving targeted modifications at three key regions: the alkoxy substituents, the terminal phenyl rings, and the central pentane (B18724) backbone.

Variation of Alkoxy Substituents at Positions 2 and 4 (e.g., Methoxy, Propoxy)

While direct synthesis routes for 2,4-Diethoxy-1,5-diphenylpentane-1,5-dione are not extensively detailed in the available literature, the synthesis of a closely related unsaturated analogue, (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one, provides a foundational methodology. mdpi.com This compound was prepared through the twofold addition of sodium ethoxide in ethanol (B145695) to the triple bonds of 1,5-diphenylpenta-1,4-diyn-3-one. mdpi.comresearchgate.net

This reaction serves as a template for generating derivatives with varied alkoxy groups. By substituting sodium ethoxide with other sodium alkoxides, it is possible to synthesize analogues with different substituents at the 1 and 5 positions of the unsaturated backbone. For instance, using sodium methoxide (B1231860) would yield the dimethoxy analogue, while sodium propoxide would result in the dipropoxy version. The subsequent challenge would be the selective reduction of the carbon-carbon double bonds to yield the saturated pentane-1,5-dione backbone of the target compound and its analogues.

Table 1: Potential Alkoxy Analogue Synthesis

| Target Analogue (Unsaturated) | Reagent |

|---|---|

| 1,5-Dimethoxy-1,5-diphenylpenta-1,4-dien-3-one | Sodium Methoxide |

| 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one | Sodium Ethoxide |

Introduction of Diverse Substituents on the Phenyl Rings (e.g., Halogens, Alkyl, Nitro, Amino Groups)

The introduction of substituents onto the terminal phenyl rings is a common strategy to modulate the electronic and steric properties of the molecule. This is typically achieved by employing appropriately substituted starting materials in the initial steps of the synthesis of the core 1,5-dione structure. For example, analogues of 1,5-diphenylpentane-1,5-dione, also known as 1,3-dibenzoylpropane (B1583371), can be modified by this approach. chemicalbook.com

Research has described related compounds such as 3-(2-methoxyphenyl)-1,5-diphenylpentane-1,5-dione and 1,5-di-(2-naphtyl)pentane-2,4-dione, which feature modifications on the aromatic rings, showcasing the feasibility of this synthetic strategy. ontosight.airesearchgate.net By starting with substituted versions of phenylacetylene (B144264) or acetophenone (B1666503), a wide array of functional groups can be incorporated.

Table 2: Phenyl Ring Substitution Strategies

| Desired Substituent | Potential Starting Material |

|---|---|

| Halogen (e.g., -Cl, -Br) | Halogen-substituted acetophenone |

| Alkyl (e.g., -CH₃) | Alkyl-substituted benzaldehyde |

| Nitro (-NO₂) | Nitro-substituted acetophenone |

Modifications to the Pentane Backbone (e.g., Chain Length, Saturation/Unsaturation, Cyclic Variations)

Modifications to the five-carbon chain offer another avenue for creating structural diversity.

Saturation/Unsaturation: The synthesis of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one is a prime example of an unsaturated analogue. mdpi.com Conversely, the ketone functionalities of the parent dione (B5365651) can be reduced to form the corresponding diol, 1,5-diphenylpentane-1,5-diol, representing another modification of the backbone's oxidation state. nih.gov

Backbone Substitution: The central carbon (C3) of the pentane chain is a common site for substitution. Synthesized examples include 1,5-diphenyl-3-(pyridin-2-yl)pentane-1,5-dione (B10760000) and 3-phenyl-1,5-di-2-pyridylpentane-1,5-dione, demonstrating that bulky aromatic and heteroaromatic groups can be incorporated. nih.govresearchgate.net

Cyclic Variations: The pentane backbone can also be induced to form cyclic structures. For instance, the electrochemical reduction of 1,3-dibenzoylpropane can be used to synthesize cis-1,2-diphenyl-1,2-cyclopentanediol. chemicalbook.com

Comparative Analysis of Structural and Electronic Properties of Derivatives

The structural and electronic properties of these derivatives are critical to understanding their behavior. X-ray crystallography has provided detailed insights into the three-dimensional structures of some analogues.

The crystal structure of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one reveals that half of the molecule appears in the asymmetric unit with the central carbonyl group located along a two-fold rotation axis. researchgate.net The molecule is largely planar, and its structure is stabilized by weak intra- and intermolecular non-classical hydrogen bonds. mdpi.comresearchgate.net

In contrast, the related compound 1,5-diphenylpentane-2,4-dione exists in its enol form in the solid state. researchgate.net Its crystal structure shows a short, crystallographically symmetric hydrogen bond, leading to a molecule with twofold rotation symmetry where the ketone and enol functions are completely delocalized. researchgate.net

Theoretical methods, such as density functional theory (DFT), can be employed to investigate the structural and electronic properties, like the dipole moment, which can indicate how a molecule might interact with its environment. researchgate.net

Table 3: Crystallographic Data for 1,5-Diphenylpentane-dione Analogues

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 1,5-diphenylpentane-2,4-dione | Monoclinic | C2/c | Symmetric enol form with delocalized bonds | researchgate.net |

| 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione | Triclinic | P-1 | Phenyl ring is nearly perpendicular to the pyridine (B92270) rings | researchgate.net |

Rational Design of Novel Compounds Based on the this compound Scaffold

The rational design of new compounds using the 1,5-diphenylpentane-1,5-dione scaffold involves a targeted approach to creating molecules with specific desired properties, often for biological applications. rsc.org This process leverages the core structure as a template, or scaffold, which can be systematically functionalized to interact with a biological target. csu.edu.au

The design process typically begins with identifying a target, such as an enzyme or receptor. Then, structure-activity relationship (SAR) data and computational modeling are used to predict which modifications to the scaffold will enhance binding and activity. researchgate.net For example, in the development of enzyme inhibitors, analogues are synthesized to probe the binding pocket, with modifications aimed at improving potency and selectivity. nih.gov The principles applied in the design of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents or 1,5-benzodiazepine-2,4-diones with pharmacological properties could be adapted to the 1,5-diphenylpentane-1,5-dione class to explore their potential. rsc.orgresearchgate.net

Structure-Reactivity and Structure-Property Relationship Studies for the Compound Class

Structure-Reactivity and Structure-Property Relationship (SAR) studies are essential for understanding how chemical structure influences a molecule's behavior. For the 1,5-diphenylpentane-1,5-dione class, these studies would involve synthesizing a library of analogues with systematic variations, as described in section 7.1, and then evaluating them in relevant assays. nih.gov

Key structural modifications for an SAR study would include:

Varying Phenyl Ring Substituents: Introducing electron-donating and electron-withdrawing groups to alter the electronic properties of the carbonyl groups and assess the impact on reactivity or biological activity.

Altering Alkoxy Groups: Changing the size and nature of the alkoxy groups at the 2 and 4 positions to probe steric and electronic effects.

Modifying the Pentane Backbone: Adjusting the length, flexibility, and substitution of the central chain to understand the spatial requirements for a desired interaction.

By correlating these structural changes with measured outcomes, researchers can build a comprehensive understanding of the SAR for this class of compounds, guiding the future design of molecules with optimized properties. researchgate.netnih.gov

Experimental Methodologies for Research on 2,4 Diethoxy 1,5 Diphenylpentane 1,5 Dione

Laboratory Synthesis Protocols

The synthesis of 1,5-dicarbonyl compounds is a cornerstone of organic chemistry, often serving as crucial intermediates for creating various heterocyclic and polycyclic aromatic compounds. nih.gov A prevalent method for synthesizing the parent structure, 1,5-diphenylpentane-1,5-dione, involves the Michael addition reaction. ijsdr.orgorganic-chemistry.org This reaction typically entails the conjugate addition of a nucleophile, such as an enolate derived from a ketone, to an α,β-unsaturated carbonyl compound. wikipedia.org

A plausible synthetic route to 2,4-Diethoxy-1,5-diphenylpentane-1,5-dione would adapt this core methodology, potentially through the reaction of an appropriately substituted enolate with an ethoxy-containing α,β-unsaturated ketone or a similar strategy that introduces the diethoxy functionality.

Reagent and Solvent Selection Criteria

The success of the synthesis hinges on the careful selection of reagents and solvents. The choice of base, nucleophile, electrophile, and solvent system collectively dictates reaction efficiency, yield, and selectivity.

Reagents: In a typical Michael addition for a 1,5-dione, the Michael donor is an enolate (formed from a ketone and a base), and the acceptor is an α,β-unsaturated ketone. masterorganicchemistry.com For the target molecule, reagents would need to be selected to incorporate the ethoxy groups at the 2 and 4 positions. This could involve starting with α-ethoxyacetophenone to generate the necessary enolate. The base is critical for enolate formation; common choices include hydroxides like potassium hydroxide (B78521) (KOH) or stronger, non-nucleophilic bases such as lithium diisopropylamide (LDA) for complete and irreversible enolate formation.

Solvents: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. Protic solvents like ethanol (B145695) can participate in hydrogen bonding and are often used with alkali hydroxide bases. nih.gov Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) are suitable for reactions involving stronger bases like LDA, as they effectively solvate cations without interfering with the nucleophile. researchgate.net The choice of solvent can significantly impact reaction outcomes and product yields. researchgate.net

| Component | Selection Criteria | Examples |

|---|---|---|

| Michael Donor Precursor | Must be able to form a stable enolate and contribute the necessary carbon skeleton. | Acetophenone (B1666503), α-Ethoxyacetophenone |

| Michael Acceptor | An α,β-unsaturated carbonyl compound that reacts with the enolate. | Chalcone (B49325) (1,3-Diphenyl-2-propen-1-one), Ethoxy-substituted chalcone derivatives |

| Base | Selected based on the pKa of the ketone to ensure efficient enolate formation. | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Lithium Diisopropylamide (LDA) |

| Solvent | Chosen to dissolve reactants and stabilize intermediates. Must be compatible with the chosen base. | Ethanol (protic), Tetrahydrofuran (THF, aprotic), Dimethyl Sulfoxide (DMSO, aprotic polar) |

Optimization of Reaction Conditions (Temperature, Pressure, Time, Concentration)

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential.

Temperature: Reaction temperature significantly affects the rate of reaction. While some base-catalyzed condensations are initiated at low temperatures (e.g., 0 °C) to control the initial reaction, they may be heated to reflux to drive the reaction to completion. nih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products from degradation or alternative reaction pathways.

Reaction Time: The duration of the reaction is critical. Insufficient time leads to incomplete conversion of starting materials, while excessive time can result in the formation of byproducts. Reactions are typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of maximum product formation. ijsdr.org

Concentration: The concentration of reactants can influence the rate of bimolecular reactions, such as the Michael addition. Higher concentrations may increase the reaction rate but can also lead to undesired side reactions or precipitation issues. The optimal concentration is determined empirically to achieve a balance between reaction efficiency and product purity.

| Parameter | Range Explored | Effect on Reaction | Optimal Condition Goal |

|---|---|---|---|

| Temperature (°C) | 0 to Reflux | Affects reaction rate and selectivity. Higher temperatures can increase byproduct formation. | Highest yield of desired product with minimal impurities. |

| Time (hours) | 1 to 24 | Determines the extent of reactant conversion. | Time at which maximum conversion is achieved without significant degradation. |

| Base Concentration (equiv.) | 0.5 to 2.0 | Catalytic vs. stoichiometric amounts can alter the reaction pathway and yield. | The minimum amount of base required for efficient reaction to minimize side reactions and simplify workup. |

Catalytic Screening and Optimization Procedures

While strong bases are often used stoichiometrically, catalysis offers a more efficient and sustainable approach. Both base and metal catalysts are employed in the synthesis of 1,5-diketones. rsc.org

Catalyst Screening: The initial step involves screening a variety of potential catalysts to identify those that promote the desired transformation. For 1,5-dione synthesis, this could include different bases (e.g., KOH, NaOH), phase-transfer catalysts (e.g., TBAB, Aliquat 336) which are particularly useful in aqueous media, and various metal catalysts (e.g., gold, nickel, cobalt complexes). researchgate.netrsc.orgrsc.org

Catalyst Optimization: Once a promising catalyst is identified, its performance is optimized. This involves adjusting the catalyst loading (the amount of catalyst relative to the reactants) to find the minimum effective concentration. For metal catalysts, the choice of ligand can also be crucial and may be varied to improve activity and selectivity. The goal is to achieve the highest possible yield and selectivity with the lowest possible catalyst loading.

| Catalyst Type | Example | Role in Reaction | Typical Loading |

|---|---|---|---|

| Base Catalyst | Potassium Hydroxide (KOH) | Promotes enolate formation. | Catalytic to Stoichiometric |

| Phase-Transfer Catalyst | Aliquat 336 | Facilitates reaction between reactants in different phases (e.g., aqueous and organic). rsc.org | 5-10 mol% |

| Metal Catalyst (Lewis Acid) | Gold(I) complexes | Can catalyze the hydration of alkynes to form dicarbonyl compounds. rsc.org | 1-5 mol% |

| Transition Metal Catalyst | Nickel or Cobalt complexes | Can catalyze C-C bond formation through various mechanisms. researchgate.net | 5-10 mol% |

Advanced Analytical Instrumentation and Techniques

Following synthesis, rigorous analysis is required to confirm the purity and elucidate the structure of this compound. This is achieved through a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby assessing its purity. tricliniclabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile and thermally unstable compounds, making it well-suited for aromatic ketones. patsnap.com For a compound like this compound, a reversed-phase setup is typically used. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). auroraprosci.com Detection is commonly performed with a UV detector, as the phenyl groups in the molecule absorb UV light. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is effective for analyzing volatile and thermally stable compounds. ursinus.edu The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. ursinus.edu A Flame Ionization Detector (FID) is commonly used for organic compounds. The retention time helps in identification, while the peak area corresponds to the amount of the compound.

| Technique | Parameter | Typical Setting for Aromatic Ketone Analysis |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV at 254 nm | |

| GC | Column | Capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen | |

| Temperature Program | Ramped from ~100 °C to ~300 °C | |

| Detector | Flame Ionization Detector (FID) |

Modern Spectroscopic Instrumentation Setup and Operation

Spectroscopy provides detailed information about the molecular structure, confirming the identity of the synthesized compound. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the methine protons at positions 2 and 4, the central methylene (B1212753) protons at position 3, and the ethoxy group protons.

¹³C NMR: This provides information about the carbon skeleton of the molecule. youtube.com Each unique carbon atom gives a distinct signal. For the target compound, signals for the carbonyl carbons, aromatic carbons, the carbons bearing the ethoxy groups (C2 and C4), the central methylene carbon (C3), and the ethoxy carbons would be expected in characteristic regions of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the region of 1680-1700 cm⁻¹ for aromatic ketones. The presence of C-O ether linkages would also be indicated by stretching vibrations in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule, and fragmentation peaks resulting from the cleavage of bonds within the molecule.

| Technique | Expected Observation for this compound |

|---|---|

| ¹H NMR | Signals for aromatic protons (~7.2-8.0 ppm), methine protons (-CH(OEt)-), central methylene protons (-CH₂-), and ethoxy protons (-OCH₂CH₃). |

| ¹³C NMR | Signals for carbonyl carbons (~190-200 ppm), aromatic carbons (~120-140 ppm), methine carbons, methylene carbon, and ethoxy carbons. rsc.org |

| IR Spectroscopy | Strong C=O stretch (~1685 cm⁻¹), C-O stretch (~1100 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₂₁H₂₄O₄. Characteristic fragmentation patterns (e.g., loss of ethoxy or benzoyl groups). |

X-ray Diffraction Equipment and Software for Data Collection and Structure Solution

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. The data collection and structure solution for compounds in this class typically involve the following instrumentation and software.

For a compound like (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one, X-ray diffraction data was collected at a controlled temperature of 173 K. mdpi.com This is achieved using a cryosystem that minimizes thermal vibrations of atoms, leading to a more precise determination of their positions. The instrumentation used in this case was a Rigaku FR-X Ultrahigh Brilliance Microfocus RA generator with confocal optics, coupled with an XtaLAB P200 diffractometer. st-andrews.ac.uk This setup utilizes Molybdenum Kα radiation (λ = 0.71073 Å) to generate the diffraction pattern. mdpi.com

The process of data collection is managed by specialized software, such as CrysAlisPro. st-andrews.ac.uk This software not only controls the diffractometer but also processes the raw diffraction data, applying corrections for factors like Lorentz and polarization effects, and absorption. st-andrews.ac.uk

Once a complete dataset is collected, the crystal structure is solved and refined. For the aforementioned related compound, the structure was solved using dual-space methods with the SHELXT software. st-andrews.ac.uk The subsequent refinement of the structural model was performed by full-matrix least-squares against F2 using SHELXL-2019/3. st-andrews.ac.uk The entire process, from data processing to final structure refinement, is often streamlined through an integrated software interface like Olex2. st-andrews.ac.ukresearchgate.net

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value for (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one mdpi.com |

|---|---|

| Empirical Formula | C₂₁H₂₂O₃ |

| Formula Weight | 322.38 g/mol |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 22.1569(10) Å b = 10.1522(3) Å c = 7.8310(4) Å β = 99.997(4)° |

| Volume | 1734.75(13) ų |

| Z | 4 |

| Calculated Density | 1.234 g/cm³ |

| Reflections Collected | 16803 |

| Independent Reflections | 2098 [R(int) = 0.1256] |

| Final R indices [I > 2σ(I)] | R₁ = 0.0781 |

| R indices (all data) | wR₂ = 0.1535 |

Data Analysis and Interpretation Protocols

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for characterizing organic molecules in solution. For (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one, both ¹H and ¹³C NMR spectra were recorded to confirm its structure and stereochemistry. mdpi.com The processing and interpretation of this spectral data were carried out using software such as iNMR reader. st-andrews.ac.uk This allows for the detailed analysis of chemical shifts, coupling constants, and integration to assign the signals to specific atoms within the molecule.

Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into molecular properties. Software suites like Gaussian and Spartan are widely used for quantum mechanical calculations to predict molecular geometries, electronic structures, and spectroscopic properties.

In the context of X-ray crystallography, software like Olex2 and the SHELX series (SHELXT and SHELXL) are indispensable tools. st-andrews.ac.uk Olex2 provides a graphical user interface for managing and visualizing crystal structures, while the SHELX programs are powerful engines for structure solution and refinement. st-andrews.ac.ukresearchgate.net These programs allow researchers to build a molecular model that best fits the experimental diffraction data.

To ensure the integrity and accessibility of crystallographic data, there are established standards for its analysis and deposition. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures.

It is standard practice for researchers to deposit their crystallographic data with the CCDC before publication. This includes the final refined atomic coordinates and the experimental data. For instance, the data for (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one was deposited with the CCDC and assigned the deposition number 2429078. st-andrews.ac.ukmdpi.com This allows other researchers to freely access and re-examine the crystallographic information, ensuring the reproducibility and transparency of the scientific findings.

常见问题

Q. What mechanistic insights explain byproduct formation during its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。